Cas no 206048-82-0 (3-Hydroxy Darifenacin)

3-Hydroxy Darifenacin is a pharmacologically active metabolite of Darifenacin, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder syndrome. This compound exhibits selective affinity for the M3 receptor subtype, contributing to its therapeutic effects by reducing involuntary bladder contractions. Its hydroxylated structure enhances solubility and may influence metabolic pathways, potentially offering improved pharmacokinetic profiles. As an intermediate or reference standard, 3-Hydroxy Darifenacin is valuable for analytical and research applications, including drug metabolism studies and quality control in pharmaceutical development. The compound’s well-defined chemical properties ensure reliability in experimental and industrial settings.
3-Hydroxy Darifenacin structure
3-Hydroxy Darifenacin structure
Product name:3-Hydroxy Darifenacin
CAS No:206048-82-0
MF:C28H30N2O3
MW:442.549407482147
CID:4558076

3-Hydroxy Darifenacin Chemical and Physical Properties

Names and Identifiers

    • 3-Hydroxy Darifenacin
    • 2-((3S)-1-(2-(3-hydroxy-2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide
    • (3S)-1-[2-[(3-Hydroxy-2,3-dihydrobenzofuran)-5-yl]ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide
    • Inchi: 1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)/t23-,25?/m1/s1
    • InChI Key: MQEQBFMESJKUBQ-XQZUBTRRSA-N
    • SMILES: O=C(C(C1C=CC=CC=1)(C1C=CC=CC=1)[C@H]1CN(CCC2C=CC3=C(C(CO3)O)C=2)CC1)N

Computed Properties

  • Exact Mass: 442.22564282 g/mol
  • Monoisotopic Mass: 442.22564282 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 640
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.8
  • XLogP3: 3.5
  • Molecular Weight: 442.5

3-Hydroxy Darifenacin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01LJN5-1mg
(3S)-1-[2-(2,3-dihydro-3-hydroxy-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide
206048-82-0 ≥95%
1mg
$1116.00 2023-12-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68790-1mg
3-hydroxy Darifenacin
206048-82-0 98%
1mg
¥11780.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68790-500ug
3-hydroxy Darifenacin
206048-82-0 98%
500ug
¥7848.00 2022-04-26

3-Hydroxy Darifenacin Related Literature

Additional information on 3-Hydroxy Darifenacin

Research Brief on 3-Hydroxy Darifenacin (CAS: 206048-82-0): Recent Advances and Implications

3-Hydroxy Darifenacin (CAS: 206048-82-0) is an active metabolite of Darifenacin, a well-known antimuscarinic agent used primarily for the treatment of overactive bladder (OAB) syndrome. Recent studies have focused on elucidating the pharmacological properties, metabolic pathways, and therapeutic potential of 3-Hydroxy Darifenacin, given its significant role in the efficacy and safety profile of Darifenacin. This research brief synthesizes the latest findings on this compound, highlighting its clinical relevance and emerging applications in the field of chemical biology and medicine.

A key area of investigation has been the metabolic transformation of Darifenacin into 3-Hydroxy Darifenacin, mediated primarily by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Recent pharmacokinetic studies have demonstrated that 3-Hydroxy Darifenacin retains substantial antimuscarinic activity, contributing to the overall therapeutic effect of Darifenacin. Furthermore, its plasma concentration has been correlated with the drug's efficacy and side-effect profile, making it a critical biomarker for personalized dosing strategies.

Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed to quantify 3-Hydroxy Darifenacin in biological matrices with high precision. These methodologies have enabled researchers to explore its pharmacokinetic variability among different patient populations, including those with genetic polymorphisms in CYP2D6. Such insights are pivotal for optimizing therapeutic outcomes and minimizing adverse effects, particularly in patients with altered drug metabolism.

In addition to its role in OAB treatment, recent preclinical studies have investigated the potential of 3-Hydroxy Darifenacin in other therapeutic areas. For instance, its antimuscarinic properties have shown promise in mitigating symptoms of chronic obstructive pulmonary disease (COPD) and irritable bowel syndrome (IBS). These findings underscore the compound's versatility and open new avenues for drug repurposing and development.

Despite these advancements, challenges remain in fully characterizing the long-term safety and drug-drug interaction profile of 3-Hydroxy Darifenacin. Ongoing research aims to address these gaps, with a particular focus on its accumulation in patients with renal or hepatic impairment. Collaborative efforts between academia and industry are expected to yield more comprehensive data, facilitating regulatory approvals and clinical adoption.

In conclusion, 3-Hydroxy Darifenacin (CAS: 206048-82-0) represents a critical component in the pharmacodynamics and pharmacokinetics of Darifenacin. Its study not only enhances our understanding of antimuscarinic therapies but also paves the way for innovative applications in diverse medical conditions. Future research should prioritize translational studies to bridge the gap between laboratory findings and clinical practice, ultimately improving patient care.

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica